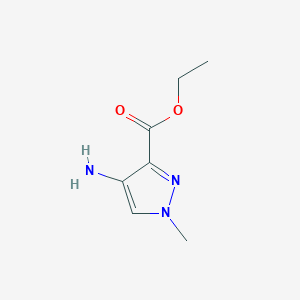

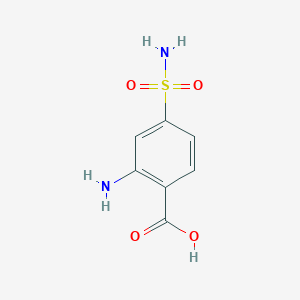

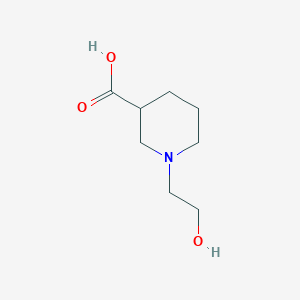

![molecular formula C9H7N3S B1287401 2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile CAS No. 352530-05-3](/img/structure/B1287401.png)

2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile

概要

説明

2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile, abbreviated as 2-ABA, is a synthetic compound that has found a wide range of applications in scientific research. It is an organic, nitrogen-containing compound that has a variety of biological, biochemical, and physiological effects.

科学的研究の応用

Synthesis and Biological Importance

2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile, as a derivative of 2-aminobenzothiazoles (2ABTs), is a pivotal compound in medicinal chemistry, particularly for its role in the synthesis of (thio)ureabenzothiazoles (UBTs and TBTs). These derivatives exhibit a broad spectrum of biological activities, being integral to the development of potential therapeutic agents. The combination of aminobenzothiazole with (thio)urea or guanidine groups has shown to significantly influence the physicochemical and biological properties of the resultant compounds, making them candidates for new pharmacophores. Such compounds are explored for their potential in treating various diseases, including rheumatoid arthritis and systemic lupus erythematosus, as well as serving as fungicides and herbicides. The synthetic methodologies for these compounds have been refined over decades, illustrating the chemical diversity and biological relevance of 2ABTs derivatives in drug discovery (Rosales-Hernández et al., 2022).

Antioxidant and Anti-inflammatory Applications

This compound-based compounds, through further chemical modifications, have been shown to possess significant antioxidant and anti-inflammatory properties. Benzofused thiazole derivatives, for instance, have been synthesized and evaluated for their efficacy in modulating oxidative stress and inflammatory responses. Such research underscores the potential of these compounds in developing new therapeutic agents aimed at treating conditions associated with oxidative stress and inflammation (Raut et al., 2020).

Antimicrobial and Antiviral Agents

The structural moiety of this compound, when incorporated into benzothiazole derivatives, has shown promising antimicrobial and antiviral activities. These compounds, including Schiff bases, azo dyes, and metal complexes derived from 2-aminobenzothiazole, have demonstrated potential as candidates for new antimicrobial and antiviral agents. Their diverse modes of action against microorganisms and viruses highlight the importance of these derivatives in the search for novel therapeutic agents to combat infectious diseases, especially in the face of rising antimicrobial resistance and emerging viral pathogens (Elamin et al., 2020).

特性

IUPAC Name |

2-(2-amino-1,3-benzothiazol-6-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c10-4-3-6-1-2-7-8(5-6)13-9(11)12-7/h1-2,5H,3H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUYEYJEFMZZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC#N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612129 | |

| Record name | (2-Amino-1,3-benzothiazol-6-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352530-05-3 | |

| Record name | (2-Amino-1,3-benzothiazol-6-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

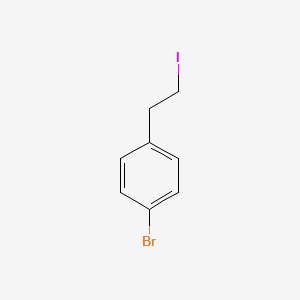

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1287334.png)